2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine
Overview
Description
2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine is a chemical compound that features a difluoromethyl group attached to an imidazole ring. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to an imidazole precursor. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)-1H-imidazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(chloromethyl)-1H-imidazole: Contains a chloromethyl group instead of a difluoromethyl group.
2-(methyl)-1H-imidazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in pharmaceutical and industrial applications .
Properties
IUPAC Name |
2-[1-(difluoromethyl)imidazol-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUAUFDTRLDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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